

Spectroscopic Profile of 6,7-Dihydroquinolin-8(5H)-one: A Comparative Guide

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Compound of Interest

Compound Name: 6,7-Dihydroquinolin-8(5H)-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic characterization of **6,7-Dihydroquinolin-8(5H)-one**, a heterocyclic ketone of interest in medicinal chemistry and pharmaceutical synthesis. A comparative analysis with structurally related compounds is presented to aid in the interpretation of its spectral features. The information herein is intended to support researchers in compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Comparison

The spectroscopic properties of **6,7-Dihydroquinolin-8(5H)-one** are compared with those of relevant cyclic ketones and aromatic nitrogen heterocycles: Cyclohexanone, α -Tetralone, and Quinoline. These compounds serve as valuable benchmarks for understanding the influence of the fused pyridine ring and the conjugated carbonyl system on the spectral characteristics.

¹H NMR Data

Table 1: ¹H NMR Chemical Shift (δ , ppm) Comparison

Compound	Protons	Chemical Shift (ppm)	Multiplicity
6,7-Dihydroquinolin-8(5H)-one	H-2, H-3, H-4 (Pyridine ring)	~7.0 - 8.5	m
H-5 (CH ₂)	~3.0	t	
H-6 (CH ₂)	~2.2	m	
H-7 (CH ₂)	~2.6	t	
Cyclohexanone	H-2, H-6 (α-CH ₂)	~2.3	m
H-3, H-4, H-5 (β,γ-CH ₂)	~1.7 - 1.9	m	
α-Tetralone	H-8 (Aromatic)	~8.0	dd
H-5, H-6, H-7 (Aromatic)	~7.2 - 7.5	m	
H-4 (CH ₂)	~3.0	t	
H-3 (CH ₂)	~2.1	m	
H-2 (CH ₂)	~2.6	t	
Quinoline	H-2	~8.9	
H-3	~7.4	dd	dd
H-4	~8.1	d	
H-5, H-6, H-7, H-8	~7.5 - 7.8	m	

Note: The chemical shifts for **6,7-Dihydroquinolin-8(5H)-one** are approximate and based on typical values for similar structures. For precise data, refer to the spectra provided by suppliers such as ChemicalBook.[\[1\]](#)

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison

Compound	Carbon Atoms	Chemical Shift (ppm)
6,7-Dihydroquinolin-8(5H)-one	C=O	~197
Quaternary (Pyridine ring fusion)	~148, ~128	
CH (Pyridine ring)	~150, ~137, ~127, ~121	
CH ₂ (Aliphatic ring)	~39, ~28, ~22	
Cyclohexanone	C=O	~211
CH ₂	~42, ~27, ~25	
α-Tetralone	C=O	
Quaternary (Aromatic)	~145, ~133	
CH (Aromatic)	~126-133	
CH ₂ (Aliphatic ring)	~39, ~30, ~23	
Quinoline	Quaternary	
CH	~150, ~136, ~129, ~128, ~126, ~121	~148, ~128

Note: The chemical shifts for **6,7-Dihydroquinolin-8(5H)-one** are approximate and based on typical values for similar structures. A documented ¹³C NMR spectrum can be found on the Human Metabolome Database.[2]

IR Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) Comparison

Compound	C=O Stretch	C=C/C=N Stretch (Aromatic)	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)
6,7-Dihydroquinolin-8(5H)-one	~1685	~1600, ~1580	~3050	~2950
Cyclohexanone	~1715	-	-	~2940, ~2860
α -Tetralone	~1685	~1600, ~1580	~3070	~2950
Quinoline	-	~1620, ~1580, ~1500	~3050	-

Note: The IR data for **6,7-Dihydroquinolin-8(5H)-one** is predicted based on its functional groups.

Mass Spectrometry Data

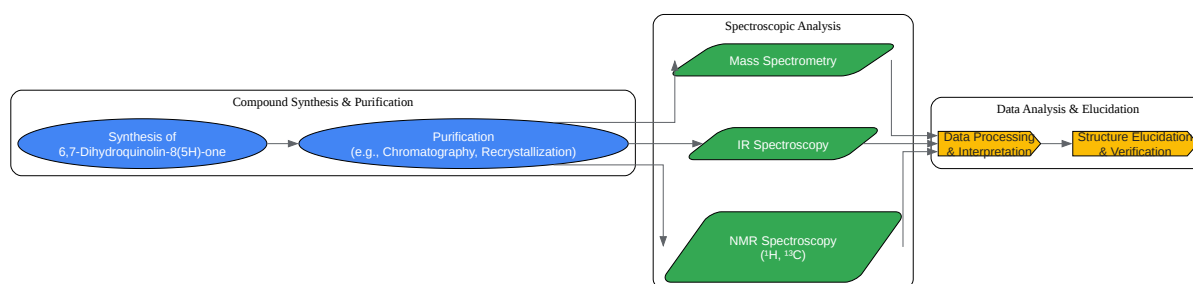
Table 4: Mass Spectrometry (MS) Data Comparison

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
6,7-Dihydroquinolin-8(5H)-one	C ₉ H ₉ NO	147.17	147 (M ⁺), 119, 91
Cyclohexanone	C ₆ H ₁₀ O	98.14	98 (M ⁺), 83, 70, 55, 42
α -Tetralone	C ₁₀ H ₁₀ O	146.19	146 (M ⁺), 118, 90
Quinoline	C ₉ H ₇ N	129.16	129 (M ⁺), 102, 76

Note: The fragmentation pattern for **6,7-Dihydroquinolin-8(5H)-one** is predicted based on its structure.

Experimental Workflow

The general workflow for the spectroscopic characterization of a compound like **6,7-Dihydroquinolin-8(5H)-one** is outlined below.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified **6,7-Dihydroquinolin-8(5H)-one** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube. Ensure the sample is fully dissolved.

- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Parameters:
 - Spectral Width: ~16 ppm
 - Number of Scans: 16-64 (or until a satisfactory signal-to-noise ratio is achieved)
 - Relaxation Delay: 1-2 seconds
 - Pulse Angle: 30-45 degrees
 - Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Acquisition Parameters:
 - Spectral Width: ~220 ppm
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation Delay: 2-5 seconds
 - Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition (Electron Ionization - EI):
 - Mass Spectrometer: A mass spectrometer equipped with an EI source, often coupled with a Gas Chromatography (GC) system for sample introduction.
 - Ionization Energy: 70 eV (standard).
 - Mass Range: m/z 40-400.

- **Data Analysis:** The resulting mass spectrum is analyzed for the molecular ion peak (M+) and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement and elemental composition determination.

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References

- 1. 6,7-Dihydro-5H-quinolin-8-one(56826-69-8) ¹H NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database: ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883) [hmdb.ca]
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